molecular formula C18H13F2NO3S B6693930 N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide

N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide

Cat. No.: B6693930
M. Wt: 361.4 g/mol
InChI Key: VPWPWHVHDCHOEA-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3S/c1-25(23)17-9-6-13(10-14(17)20)21-18(22)16-8-7-15(24-16)11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWPWHVHDCHOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as elemental fluorine, hydrogen fluoride, or fluorinating agents like N-fluorobenzenesulfonimide.

    Attachment of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide
  • N-(4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
  • N-(3-fluoro-4-methylsulfinylphenyl)-5-phenylfuran-2-carboxamide

Uniqueness

N-(3-fluoro-4-methylsulfinylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide is unique due to the combination of its structural features, such as the presence of both fluorine atoms and a methylsulfinyl group

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